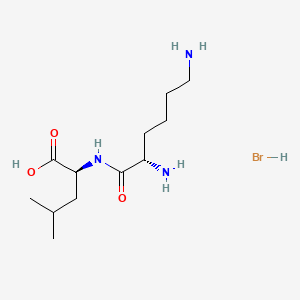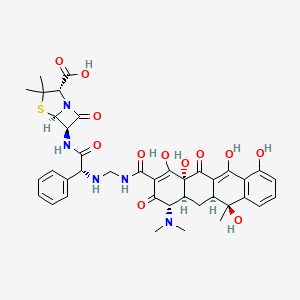
Penimocycline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penimocycline is a chemical compound known for its potential as an inhibitor for the SARS-CoV-2 main protease. It is one of the top leads identified in studies aimed at enhancing COVID-19 therapy . This compound has garnered attention due to its promising binding capabilities and potential therapeutic applications.
Preparation Methods
The synthetic routes for penimocycline involve complex organic synthesis techniques. The preparation typically includes the following steps:
Starting Materials: The synthesis begins with specific organic molecules that serve as the backbone for this compound.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, pressures, and catalysts to ensure the desired chemical transformations.
Industrial Production: On an industrial scale, the production of this compound involves large-scale chemical reactors and stringent quality control measures to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Penimocycline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Penimocycline has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of chemical reactivity and synthesis.
Biology: this compound is investigated for its potential as an inhibitor of viral proteases, particularly in the context of COVID-19 research.
Medicine: The compound’s potential therapeutic applications are being explored, especially in antiviral treatments.
Industry: This compound’s chemical properties make it useful in various industrial processes, including the synthesis of other complex organic molecules
Mechanism of Action
Penimocycline exerts its effects by binding to specific molecular targets, such as the SARS-CoV-2 main protease. This binding inhibits the protease’s activity, preventing the virus from replicating. The compound’s mechanism involves interactions with the enzyme’s active site, blocking its function and thereby reducing viral load .
Comparison with Similar Compounds
Penimocycline can be compared with other similar compounds, such as:
- Periandrin V
- Cis-p-Coumaroylcorosolic Acid
- Glycyrrhizin
- Uralsaponin B
These compounds share similar inhibitory properties against viral proteases but differ in their chemical structures and specific binding affinities. This compound’s unique structure allows for specific interactions with the SARS-CoV-2 main protease, making it a promising candidate for further research and development .
Properties
CAS No. |
16259-34-0 |
|---|---|
Molecular Formula |
C39H43N5O12S |
Molecular Weight |
805.9 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C39H43N5O12S/c1-37(2)29(36(53)54)44-34(52)25(35(44)57-37)42-33(51)24(16-10-7-6-8-11-16)40-15-41-32(50)23-28(47)26(43(4)5)19-14-18-22(30(48)39(19,56)31(23)49)27(46)21-17(38(18,3)55)12-9-13-20(21)45/h6-13,18-19,24-26,29,35,40,45-46,49,55-56H,14-15H2,1-5H3,(H,41,50)(H,42,51)(H,53,54)/t18-,19-,24+,25+,26-,29-,35+,38+,39-/m0/s1 |
InChI Key |
XXYRJHQJYSUIJA-YABKDXSZSA-N |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN[C@H](C5=CC=CC=C5)C(=O)N[C@H]6[C@@H]7N(C6=O)[C@H](C(S7)(C)C)C(=O)O)N(C)C)O |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NCNC(=O)C4=C(C5(C(CC6C(=C(C7=C(C6(C)O)C=CC=C7O)O)C5=O)C(C4=O)N(C)C)O)O)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NCNC(=O)C4=C(C5(C(CC6C(=C(C7=C(C6(C)O)C=CC=C7O)O)C5=O)C(C4=O)N(C)C)O)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


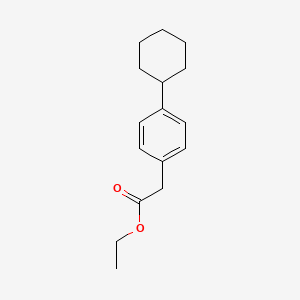

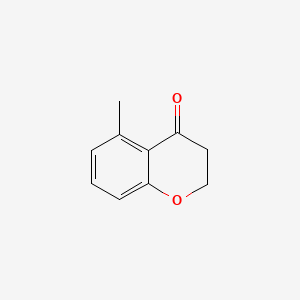
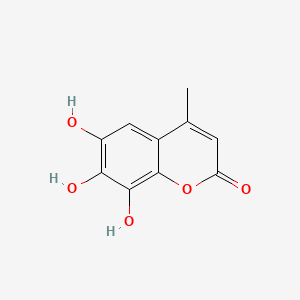
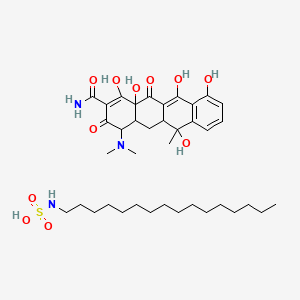
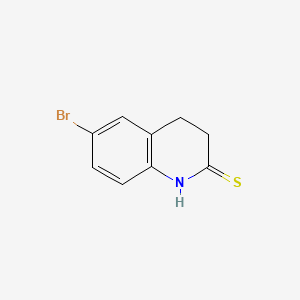
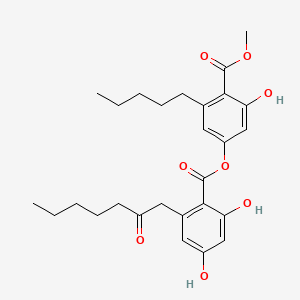

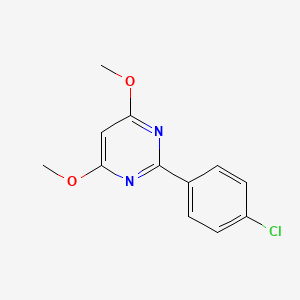
![3a,11b-Dihydro-5-hydroxy-4,11b-dimethoxy-11-methyl-1,3-dioxolo[4,5-c]acridin-6(11H)-one](/img/structure/B579255.png)

![N-[(1S,2S,3R)-2,3-Bis(trimethylsilyloxy)-1-[(trimethylsilyloxy)methyl]heptadecyl]acetamide](/img/structure/B579257.png)
